5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound with a molecular formula of C20H18N4O and a molecular weight of 330.38 g/mol This compound is characterized by its imidazo[4,5-b]pyridine core structure, which is a fused bicyclic system containing both imidazole and pyridine rings
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one are not fully understood yet. It is known that this compound plays a vital role in the metabolism of all living cells
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being studied. It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully understood. It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions. One common method is the cyclization of appropriate linear compounds under specific conditions. Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and dibenzyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it has been evaluated as an antagonist for angiotensin-II receptors and platelet-activating factor receptors . The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one can be compared with other similar compounds, such as:
5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: This compound shares the amino and heterocyclic core but differs in its substitution pattern and biological activity.
5-amino-1,3-dibenzyl-6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one:
1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-imidazo[4,5-b]pyridin-2-one: This derivative has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-amino-1,3-dibenzylimidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c21-18-12-11-17-19(22-18)24(14-16-9-5-2-6-10-16)20(25)23(17)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFUEJHDIXKEPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(N=C(C=C3)N)N(C2=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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